molecular formula C10H11N3O4S B11116739 4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole

4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole

Cat. No.: B11116739
M. Wt: 269.28 g/mol
InChI Key: RCEHNSNJFWFPQN-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole is a heterocyclic compound that contains a benzoxadiazole ring substituted with a morpholin-4-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole typically involves the reaction of 2,1,3-benzoxadiazole with morpholine and a sulfonylating agent. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoxadiazole ring can also participate in π-π stacking interactions, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-ylsulfonyl)-2,1,3-benzoxadiazole
  • 4-(Morpholin-4-ylsulfonyl)-1,2,3-thiadiazole
  • 4-(Morpholin-4-ylsulfonyl)aniline

Uniqueness

4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole is unique due to its combination of a benzoxadiazole ring and a morpholin-4-ylsulfonyl group. This combination imparts specific chemical properties, such as enhanced solubility and stability, which are not present in similar compounds. Additionally, the presence of the morpholine ring can increase the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C10H11N3O4S

Molecular Weight

269.28 g/mol

IUPAC Name

4-morpholin-4-ylsulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C10H11N3O4S/c14-18(15,13-4-6-16-7-5-13)9-3-1-2-8-10(9)12-17-11-8/h1-3H,4-7H2

InChI Key

RCEHNSNJFWFPQN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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